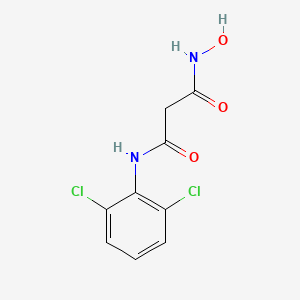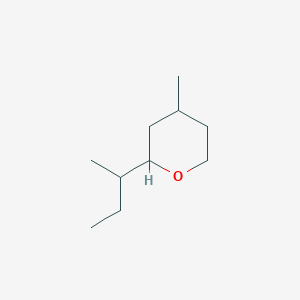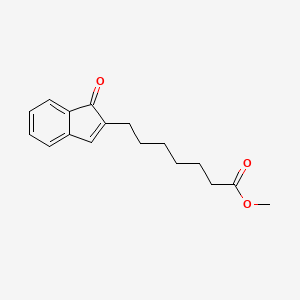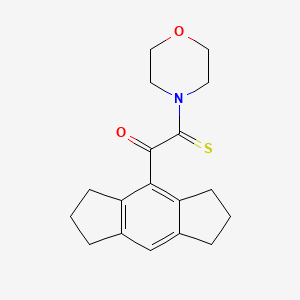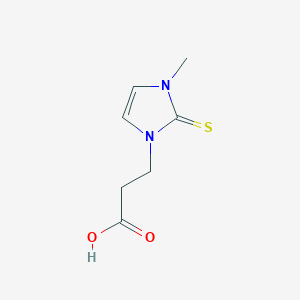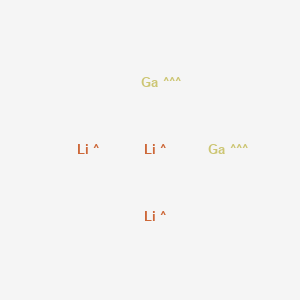![molecular formula C12H12Cl2O4 B14489711 2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one CAS No. 63397-76-2](/img/structure/B14489711.png)
2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one is an organic compound known for its diverse applications in various fields. This compound is characterized by the presence of a dioxolane ring and a dichlorophenoxy group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one typically involves the reaction of 2,4-dichlorophenol with formaldehyde and acetone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring ensures the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the enzyme protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, a potent photosensitizer. This results in the generation of reactive oxygen species, causing lipid peroxidation and cell damage in plants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triclosan: An antibacterial and antifungal agent with a similar dichlorophenoxy structure.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy group.
Diclofop methyl: Another herbicide with a related chemical structure.
Uniqueness
2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one is unique due to its dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its stability and effectiveness in various applications.
Propriétés
Numéro CAS |
63397-76-2 |
|---|---|
Formule moléculaire |
C12H12Cl2O4 |
Poids moléculaire |
291.12 g/mol |
Nom IUPAC |
2-[(2,4-dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C12H12Cl2O4/c1-12(2)11(15)17-10(18-12)6-16-9-4-3-7(13)5-8(9)14/h3-5,10H,6H2,1-2H3 |
Clé InChI |
GZEHZVCLJCWGQE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)OC(O1)COC2=C(C=C(C=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




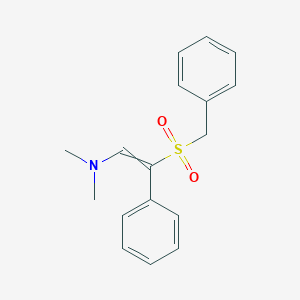
![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)


